2-methoxyethyl 4-aminobenzoate;oxalic acid
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Overview
Description
2-methoxyethyl 4-aminobenzoate;oxalic acid is a biochemical compound used primarily in proteomics research. Its molecular formula is C10H13NO3•H2O4, and it has a molecular weight of 285.25 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 4-aminobenzoate;oxalic acid typically involves the esterification of 4-aminobenzoic acid with 2-methoxyethanol, followed by the formation of the oxalic acid salt. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The use of continuous flow reactors can enhance the efficiency and yield of the esterification process. The final product is then purified through crystallization or other separation techniques to obtain the pure oxalic acid salt.
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 4-aminobenzoate;oxalic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-methoxyethyl 4-aminobenzoate;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 4-aminobenzoate;oxalic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active 4-aminobenzoic acid, which can then participate in various biochemical pathways. The oxalic acid salt form enhances the solubility and stability of the compound, facilitating its use in different applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Aminobenzoic acid methyl ester
- 4-Aminobenzoic acid ethyl ester
- 4-Aminobenzoic acid propyl ester
Comparison
2-methoxyethyl 4-aminobenzoate;oxalic acid is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to other esters of 4-aminobenzoic acid, the 2-methoxyethyl ester provides enhanced solubility and stability, making it more suitable for certain applications. The oxalic acid salt form further distinguishes it by improving its handling and storage characteristics.
Properties
IUPAC Name |
2-methoxyethyl 4-aminobenzoate;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.C2H2O4/c1-13-6-7-14-10(12)8-2-4-9(11)5-3-8;3-1(4)2(5)6/h2-5H,6-7,11H2,1H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKFMGQUVMJGRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC=C(C=C1)N.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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